molecular formula C12H25N B14150487 1-Hexanamine, N-hexylidene- CAS No. 34695-21-1

1-Hexanamine, N-hexylidene-

Cat. No.: B14150487
CAS No.: 34695-21-1
M. Wt: 183.33 g/mol
InChI Key: HARGIDIYKXTDKM-UHFFFAOYSA-N
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Description

Contextualization within Organic Imine Chemistry

Imines are a class of organic molecules characterized by a carbon-nitrogen double bond (C=N). libretexts.org They are the nitrogen analogs of aldehydes and ketones, where the oxygen atom of the carbonyl group is replaced by a nitrogen-containing group. libretexts.org N-Hexylidene-1-hexanamine is a specific type of imine, more precisely an N-alkylimine, derived from the condensation reaction between a primary amine, 1-hexanamine, and an aldehyde, hexanal (B45976).

The general structure of an imine is given by R¹R²C=NR³, where R¹, R², and R³ can be various alkyl or aryl groups. libretexts.org In the case of N-Hexylidene-1-hexanamine, R¹ is a pentyl group, R² is a hydrogen atom (originating from the aldehyde), and R³ is a hexyl group (from the primary amine).

The formation of imines is typically a reversible, acid-catalyzed reaction that involves the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. libretexts.org This process is a classic example of a condensation reaction. jmchemsci.com The mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine. wikipedia.org

N-alkyl imines, such as N-hexylidene-1-hexanamine, are important motifs in dynamic-covalent chemistry and have been utilized in the assembly of various complex structures. acs.org While aromatic imines (Schiff bases) are often more stable and extensively studied, N-alkylimines play a significant role in a variety of synthetic transformations. jmchemsci.combeilstein-journals.org

PropertyDescription
Functional Group Imine (C=N)
Classification N-Alkylimine
Formation Condensation of a primary amine and an aldehyde
Key Feature Carbon-Nitrogen double bond

Significance as a Mechanistic Intermediate in Alkylamine Synthesis

One of the most significant roles of N-hexylidene-1-hexanamine is its function as a key mechanistic intermediate in the synthesis of secondary amines, specifically N,N-dihexylamine, through a process known as reductive amination. wikipedia.orgmasterorganicchemistry.com Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine via an intermediate imine. libretexts.orgwikipedia.org

The synthesis of a secondary amine from a primary amine and an aldehyde proceeds in two main steps:

Imine Formation: The primary amine (1-hexanamine) reacts with the aldehyde (hexanal) to form the corresponding imine (N-hexylidene-1-hexanamine). This reaction is often in equilibrium. wikipedia.org

Reduction: The formed imine is then reduced to the target secondary amine (N,N-dihexylamine). This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

This two-step process, often performed in a single pot, is a highly effective method for producing secondary and tertiary amines, as it avoids the over-alkylation issues commonly encountered in the direct alkylation of amines with alkyl halides. masterorganicchemistry.comchemistrystudent.com The in-situ formation and subsequent reduction of the imine intermediate are central to the success of this synthetic strategy. stackexchange.com

The transient nature of N-hexylidene-1-hexanamine in these reactions means it is often not isolated. However, understanding its formation and reactivity is crucial for optimizing the synthesis of the final alkylamine product. For instance, the equilibrium of the imine formation can be shifted towards the product by removing the water formed during the reaction. wikipedia.org

Reactant 1Reactant 2IntermediateFinal ProductReaction Type
1-HexanamineHexanalN-Hexylidene-1-hexanamine N,N-DihexylamineReductive Amination

While direct experimental data for N-hexylidene-1-hexanamine is limited, its properties can be inferred from the well-established chemistry of N-alkylimines. These compounds are generally more basic than their carbonyl counterparts and are susceptible to hydrolysis back to the parent amine and aldehyde, especially under acidic conditions. libretexts.org The study of N-alkylimines continues to be an active area of research, with applications in the development of photoswitchable materials and as precursors to other valuable nitrogen-containing compounds. acs.orgrsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34695-21-1

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-hexylhexan-1-imine

InChI

InChI=1S/C12H25N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11H,3-10,12H2,1-2H3

InChI Key

HARGIDIYKXTDKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CCCCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Hexylidene 1 Hexanamine

Direct Imine Formation through Condensation Reactions

The most direct route to N-hexylidene-1-hexanamine is the condensation reaction between a primary amine and an aldehyde. This process, foundational to imine chemistry, can be achieved through straightforward mixing of reactants or enhanced with catalytic methods.

Condensation of Hexylamine (B90201) with Hexanal (B45976)

The reaction between hexylamine and hexanal provides a classic example of Schiff base formation. guidechem.com Hexylamine, with its nucleophilic amino group, attacks the electrophilic carbonyl carbon of hexanal. guidechem.com This is followed by the elimination of a water molecule to yield the N-hexylidene-1-hexanamine imine. guidechem.com This dehydration condensation is a reversible reaction, and the removal of water can drive the equilibrium towards the formation of the imine product. latech.educhemicalbook.com

Catalytic Approaches to Imine Formation

While the condensation can occur without a catalyst, various catalytic systems can enhance the reaction rate and yield. Acid catalysts are often employed to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. chemicalbook.com In broader contexts of imine synthesis, transition metal catalysts, such as those based on ruthenium or zinc, have been shown to be effective in related transformations, suggesting their potential applicability in optimizing the synthesis of N-hexylidene-1-hexanamine. rsc.orgrsc.org For instance, zinc-based catalysts have been utilized in the hydrosilylation and hydroboration of carbonyl compounds, processes that can involve imine intermediates. rsc.org

In Situ Generation and Transient Nature in Complex Reaction Systems

N-Hexylidene-1-hexanamine is frequently generated in situ as a transient intermediate in multi-step reaction sequences. chemicalbook.com For example, in the reductive amination of hexanal with hexylamine, the imine is formed and immediately reduced in the same reaction vessel to produce the corresponding saturated secondary amine, N-hexylhexanamine. chemicalbook.com Its transient existence is also observed in more complex catalytic cycles where it can be a short-lived species, participating in side reactions or being a precursor to the desired product. rsc.org The detection of such transient intermediates often requires advanced analytical techniques like high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS). rsc.org

Derivatization and Transformation Pathways

The reactivity of the carbon-nitrogen double bond in N-hexylidene-1-hexanamine allows for its conversion into other important amine compounds through various derivatization and transformation reactions.

Hydrogenation to Saturated Secondary Amines (e.g., N-Hexylhexanamine)

A primary transformation of N-hexylidene-1-hexanamine is its reduction to a saturated secondary amine. chemicalbook.com This is typically achieved through catalytic hydrogenation, where the imine reacts with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or platinum oxide. The process results in the formation of N-hexylhexanamine, a stable secondary amine. chemicalbook.comnih.gov

Reactant Product Reaction Type Catalyst Examples
N-Hexylidene-1-hexanamineN-HexylhexanamineHydrogenationRaney Nickel, Pd/C, PtO₂

Subsequent Reactions Leading to Tertiary Amines (e.g., Trihexylamine (B47920) Formation)

Under certain reaction conditions, N-hexylidene-1-hexanamine can be a precursor to the formation of tertiary amines like trihexylamine. chemicalbook.com The formation of trihexylamine from hexylamine and hexanal likely involves the initial formation of the imine, followed by its reaction with another molecule of hexylamine and subsequent reduction steps, or through other complex pathways involving reductive alkylation. a2bchem.com Trihexylamine is a tertiary amine with three hexyl groups attached to the nitrogen atom and has applications as a solvent, surfactant, and corrosion inhibitor. cymitquimica.comfishersci.ca

Starting Materials Intermediate Final Product Product Class
Hexylamine, HexanalN-Hexylidene-1-hexanamineTrihexylamineTertiary Amine chemicalbook.comcymitquimica.com

Advanced Mechanistic Investigations of N Hexylidene 1 Hexanamine Chemistry

Elucidation of Imine Formation Mechanisms

The formation of N-hexylidene-1-hexanamine is a classic example of imine or Schiff base formation, occurring via a nucleophilic addition-elimination reaction. The process is initiated by the nucleophilic attack of the primary amine (1-hexanamine) on the electrophilic carbonyl carbon of the aldehyde (hexanal). This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

The reaction mechanism is typically acid-catalyzed and involves a series of proton transfer steps. masterorganicchemistry.com Under slightly acidic conditions, the mechanism can be described as a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com The initial protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the amine attack. Following the formation of the carbinolamine, a second protonation event, this time on the hydroxyl group, converts it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen atom, forms a C=N double bond, yielding a protonated imine, or iminium ion. The final deprotonation step yields the neutral N-hexylidene-1-hexanamine. The removal of water is crucial as it drives the equilibrium towards the formation of the imine product. masterorganicchemistry.com

Catalytic Pathways for Imine Transformation

Imines like N-hexylidene-1-hexanamine are pivotal intermediates in various catalytic transformations, particularly in the synthesis of more complex amines through amination and reduction reactions.

Role of Bimetallic Catalysts in Amination Reactions (e.g., AuPd/TiO2 Systems)

Bimetallic catalysts are renowned for their synergistic effects, which often lead to enhanced activity, selectivity, and stability compared to their monometallic counterparts. biotechjournal.in In the context of amination reactions, N-hexylidene-1-hexanamine can be an intermediate in processes like the gas-phase amination of 1-hexanol (B41254) with ammonia, a "hydrogen borrowing" reaction. rsc.org

The table below summarizes the effect of Pd addition on the product formation rates in 1-hexanol amination over Au/TiO₂ catalysts, where N-hexylidene-1-hexanamine is a key intermediate.

Catalyst (Pd/Au atomic ratio)Hexanol Conversion Rate (μmol ks⁻¹ (μmol total Pd)⁻¹)Primary Species Production (Hexylamine, Hexanenitrile)Dihexylamine (B85673) Production
Pd/TiO₂8.7-Moderate
AuPd/TiO₂ (0.06)42Preferentially IncreasedIncreased to a lesser extent

Data adapted from studies on 1-hexanol amination where N-hexylidene-1-hexanamine is a proposed intermediate. rsc.org

Hydrogenation Mechanism Studies for Imine Reduction

The reduction of the C=N double bond in N-hexylidene-1-hexanamine to form dihexylamine is a critical hydrogenation reaction. ineratec.de This process is typically carried out using a heterogeneous metal catalyst, where molecular hydrogen (H₂) is activated on the metal surface. vapourtec.comlibretexts.org

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves several steps: libretexts.org

Adsorption: Both the imine (N-hexylidene-1-hexanamine) and hydrogen gas are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt, Ni). libretexts.org

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface, forming metal-hydride bonds. libretexts.org

Hydrogen Transfer: The adsorbed imine undergoes sequential addition of two hydrogen atoms from the catalyst surface to the carbon and nitrogen atoms of the C=N double bond. libretexts.org This typically occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Desorption: The resulting saturated secondary amine (dihexylamine) has a lower affinity for the catalyst surface than the imine and is desorbed, freeing up the active site for another catalytic cycle. libretexts.org

Bimetallic catalysts, such as Pd-Co or Pd-Cu, can also be employed for imine hydrogenation, often exhibiting enhanced activity and selectivity due to synergistic effects between the metals. rsc.orgacs.org For example, in Co-Ni systems, it is suggested that nickel accelerates the reduction of the imine while cobalt helps stabilize reaction intermediates. biotechjournal.in Similarly, PdCo–Fe₃O₄ nanocatalysts have demonstrated high efficiency for imine reduction at room temperature and atmospheric pressure, highlighting the benefits of bimetallic synergy. rsc.orgscispace.com

Kinetic and Thermodynamic Aspects of Reactions Involving N-Hexylidene-1-Hexanamine

The formation and subsequent reactions of N-hexylidene-1-hexanamine are governed by both kinetic and thermodynamic principles. The formation of the imine is an equilibrium-controlled process. The stability of the final product (thermodynamic control) versus the speed of its formation (kinetic control) can be influenced by reaction conditions such as temperature. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: The thermodynamic product is the most stable product, which predominates when the reaction is allowed to reach equilibrium, typically at higher temperatures. For imine formation, driving the reaction to completion by removing the water byproduct favors the thermodynamically stable imine. masterorganicchemistry.com In the case of subsequent reactions, such as the hydrogenation of N-hexylidene-1-hexanamine, the formation of the more stable substituted amine (dihexylamine) is thermodynamically favored.

Kinetic Control: The kinetic product is the one that forms the fastest, via the pathway with the lowest activation energy. libretexts.org This product is favored at lower temperatures or with short reaction times, where there is insufficient energy to overcome the barrier to the more stable thermodynamic product. masterorganicchemistry.com

The table below illustrates the concept with calculated energy barriers for a model imine formation reaction.

Reaction Step (Formaldehyde + Methylamine)Catalyst/SolventCalculated Activation Energy (kJ mol⁻¹)
Carbinolamine Formation (via zwitterion)Two water molecules14.7
Imine Formation (from carbinolamine)Two water molecules111.9
Imine Formation (from protonated carbinolamine)-67.9

Data from ab initio calculations on the methylamine (B109427) and formaldehyde (B43269) system. acs.org

In Silico Mechanistic Insights

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. frontiersin.orgmdpi.com For reactions involving N-hexylidene-1-hexanamine, in silico studies can elucidate transition state structures, reaction energy profiles, and the role of catalysts.

Imine Formation and Reduction: Computational studies on imine reductases (IREDs), enzymes that catalyze imine reduction, have provided key insights. rsc.orgfrontiersin.org These studies model the docking of the imine substrate into the enzyme's active site. Critical distances, such as that between the imine carbon and the hydride donor (NADPH), and the interaction with acidic amino acid residues that act as proton donors, are crucial for catalysis. rsc.orgfrontiersin.org These computational models help explain the stereoselectivity of the reduction and can guide the engineering of enzymes for specific synthetic purposes. rsc.org

Catalyst-Substrate Interactions: DFT calculations can model the adsorption of reactants like hexanal (B45976) and 1-hexanamine onto catalyst surfaces (e.g., Pd, Au). These models help to understand how the electronic structure of the catalyst influences its activity and selectivity. For example, theoretical studies on bimetallic catalysts like NiCo have shown that the interaction between the two metals is a key factor in achieving high selectivity for either the imine or the secondary amine by adjusting hydrogenation performance. cas.cn Similarly, for the hydrogenation of alkynes on dilute Pd-in-Au catalysts, DFT calculations have revealed that the reaction mechanism and selectivity are controlled by the energetics of hydrogen addition. escholarship.org Such insights are directly applicable to understanding the hydrogenation of the C=N bond in N-hexylidene-1-hexanamine on similar catalytic surfaces.

Computational and Theoretical Studies on N Hexylidene 1 Hexanamine

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular structure and reactivity. ajol.infoacs.org These calculations provide a microscopic view of electron distribution and energy landscapes.

The electronic structure of a molecule dictates its chemical behavior. In N-hexylidene-1-hexanamine, the key feature is the carbon-nitrogen double bond (C=N), or imine group. Theoretical calculations on similar simple imines have shown that the electronic character of the C=N group is influenced by the substituents attached to both the carbon and nitrogen atoms. dnu.dp.ua

Key electronic properties that can be determined include:

Electron Density Distribution: Calculations can map the electron density, highlighting the polarized nature of the C=N bond, with the nitrogen atom being more electronegative and bearing a partial negative charge, while the imine carbon is electrophilic.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For simple aldimines, the HOMO is typically associated with the nitrogen lone pair, while the LUMO is centered on the π* orbital of the C=N bond. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. acs.org For N-hexylidene-1-hexanamine, the region around the nitrogen lone pair would show a negative potential, making it a site for protonation or coordination to Lewis acids. Conversely, the imine carbon is an electrophilic center, susceptible to attack by nucleophiles.

DFT calculations on various Schiff bases have been used to correlate their electronic structure with properties like antimicrobial activity or their potential as inhibitors. nih.govscilit.comnih.gov For instance, studies on N-alkyl imines have shown that modifying the electronic properties of the aldehyde component can significantly alter the UV/vis absorption spectra, which is directly related to the electronic transitions. acs.org

Table 1: Representative Calculated Electronic Properties for a Generic Aliphatic Aldimine This table is illustrative, based on typical values found in computational studies of similar molecules, as specific data for N-hexylidene-1-hexanamine is not available.

PropertyMethod/Basis SetCalculated ValueSignificance
HOMO EnergyB3LYP/6-31G(d)~ -6.5 eVIndicates electron-donating ability; site of oxidation.
LUMO EnergyB3LYP/6-31G(d)~ +1.5 eVIndicates electron-accepting ability; site of nucleophilic attack.
HOMO-LUMO GapB3LYP/6-31G(d)~ 8.0 eVRelates to chemical stability and reactivity. A larger gap implies higher stability.
Dipole MomentB3LYP/6-31G(d)~ 1.5 - 2.0 DQuantifies the overall polarity of the molecule.

A potential energy surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. iupac.orgresearchgate.net By mapping the PES, chemists can identify the most energetically favorable pathways for chemical reactions, including the structures of reactants, products, intermediates, and transition states. nih.govfiveable.me

For N-hexylidene-1-hexanamine, several reaction pathways are of interest:

Formation: The condensation reaction between hexanal (B45976) and hexylamine (B90201) to form the imine involves a nucleophilic addition followed by dehydration. libretexts.org Computational studies can model this process, calculating the activation barriers for each step and identifying the rate-determining step.

Hydrolysis: The reverse reaction, the hydrolysis of the imine back to the aldehyde and amine, is also a critical pathway. researchgate.net Theoretical models can predict how factors like pH influence the reaction rate by stabilizing or destabilizing intermediates and transition states. researchgate.net

Isomerization: Imines can exist as E/Z isomers. The PES for the rotation around the C=N bond can be calculated to determine the energy barrier for isomerization. dnu.dp.ua For N-hexylidene-1-hexanamine, the E isomer is expected to be significantly more stable due to reduced steric hindrance between the two hexyl chains.

Computational studies on other imines have successfully mapped these pathways, providing detailed mechanistic insights. researchgate.netnih.gov For example, calculations on the rotation around bonds in conjugated Schiff bases show how protonation can significantly lower the energy barrier for isomerization. uiuc.edu

Electronic Structure and Reactivity Predictions

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules over time. scirp.orgnih.gov

The two hexyl chains in N-hexylidene-1-hexanamine are flexible, allowing the molecule to adopt numerous conformations. Molecular dynamics (MD) simulations can model this flexibility, revealing the most stable (lowest energy) conformations and the dynamics of interconversion between them. researchgate.netmdpi.com

Studies on similar flexible molecules show that even in solution, they may exist in a limited number of preferred conformations. mdpi.com The stability of these conformers is determined by a balance of factors, including steric hindrance and weak intramolecular interactions. For N-hexylidene-1-hexanamine, the extended, anti-periplanar arrangement of the alkyl chains is likely to be a low-energy conformation. The conformational flexibility is crucial as it can influence how the molecule interacts with other species, such as catalysts or solvent molecules. acs.org

N-hexylidene-1-hexanamine is often formed as an intermediate in reactions that may be catalyzed or occur in a solvent. nih.govchemrxiv.org Molecular simulations are invaluable for understanding these interactions.

Solvent Effects: The surrounding solvent can influence the stability of different conformers and the energetics of reactions. Simulations can explicitly model solvent molecules (e.g., water, ethanol) around the imine, providing insights into hydrogen bonding and other intermolecular forces. mdpi.com For example, the interaction of water with the imine nitrogen can stabilize the ground state and influence the mechanism of hydrolysis. mdpi.com

Interaction with Catalytic Surfaces: In heterogeneous catalysis, reactions occur on the surface of a solid catalyst. wikipedia.orgrsc.org Modeling can be used to study the adsorption of N-hexylidene-1-hexanamine onto a catalyst surface (e.g., a metal like Nickel or Platinum). rsc.org These models can predict the preferred orientation of the molecule on the surface, the strength of the interaction, and how adsorption activates the imine bond for subsequent reactions, such as hydrogenation. mdpi.com The binding strength of ligands to a catalyst surface can determine whether they remain on the surface or desorb, which in turn impacts the catalytic performance. rsc.orgnih.gov

Conformational Dynamics and Stability

Predictive Studies in Organic Synthesis and Catalysis

Computational chemistry is increasingly used not just to explain observed phenomena but also to predict the outcomes of reactions and design new catalysts. researchgate.net

For reactions involving N-hexylidene-1-hexanamine, predictive studies could focus on:

Reaction Outcome Prediction: By evaluating the electronic and steric properties of reactants and considering reaction conditions, computational models can help predict the likelihood of imine formation versus competing side reactions. numberanalytics.com

Catalyst Design: If N-hexylidene-1-hexanamine is an intermediate in a desired transformation (e.g., reductive amination), computational screening can be used to identify optimal catalysts. For instance, DFT calculations can assess the interaction of the imine with different metal catalysts, predicting which will have the highest activity and selectivity for a specific reaction, such as the addition of an alkyl group. nih.gov

Structure-Property Relationships: Machine learning models, trained on data from computational experiments, are being developed to predict properties like the enantioselectivity of reactions involving imines. researchgate.net These models use molecular descriptors derived from the calculated structures of reactants and catalysts to make rapid predictions, guiding experimental efforts.

While these predictive approaches are still evolving, they represent a frontier in chemical research where computation directly informs and accelerates discovery in organic synthesis. acs.org

Academic and Research Applications of N Hexylidene 1 Hexanamine

Strategic Intermediate in Green Chemistry and Sustainable Synthesis of Amines

The pursuit of green chemistry principles has highlighted the importance of intermediates like N-hexylidene-1-hexanamine in developing more environmentally benign synthetic routes to amines. Amines are crucial compounds in the production of pharmaceuticals, agrochemicals, and other fine chemicals. uni-bayreuth.dersc.org Traditional methods for amine synthesis often involve harsh reagents and produce significant waste. researchgate.net

The synthesis of secondary and tertiary amines through processes like reductive amination and "hydrogen borrowing" strategies positions N-hexylidene-1-hexanamine as a key player. uni-bayreuth.deresearchgate.net In these reactions, an aldehyde or alcohol is reacted with a primary amine. The in-situ formation of the imine, N-hexylidene-1-hexanamine, is a critical step before its subsequent reduction to the corresponding secondary amine, dihexylamine (B85673). researchgate.net This approach is considered more sustainable as it can utilize renewable starting materials and often employs heterogeneous catalysts that can be easily recovered and reused. rsc.orgrug.nl The use of biocatalysis, employing enzymes like transaminases, also presents a green route for amine synthesis where imine intermediates are fundamental. dovepress.com

The following table summarizes the precursors and downstream products related to N-hexylidene-1-hexanamine, illustrating its central role in these synthetic pathways.

Role Compound Name CAS Number
Precursor1-Hexanol (B41254)111-27-3
PrecursorHexylamine (B90201)111-26-2
PrecursorHexanal (B45976)66-25-1
Downstream ProductDihexylamine143-16-8
Data sourced from Chemsrc chemsrc.com

Catalyst Design and Optimization Based on Imine Intermediate Chemistry

The efficient conversion of the N-hexylidene-1-hexanamine intermediate to the desired amine product is highly dependent on the catalyst used. Research in this area focuses on designing and optimizing catalysts that are not only active but also selective. For instance, in the hydrogenation of imines, various metal-based catalysts are employed, with palladium (Pd), nickel (Ni), and ruthenium (Ru) being prominent examples. nih.govnih.govmdpi.com

The design of these catalysts often involves strategies to enhance their performance. This can include the use of bimetallic catalysts, where the addition of a second metal can modify the electronic and geometric properties of the primary catalytic metal, leading to improved activity and selectivity. mdpi.com For example, the modification of Ni catalysts with other metals can improve their chemoselectivity in hydrogenation reactions. mdpi.com Similarly, palladium-based catalysts are widely studied for their ability to activate hydrogen and unsaturated substrates like imines. nih.gov

The table below provides examples of catalytic systems used in reactions involving imine intermediates.

Catalyst Type Metals Support/Strategy Application
BimetallicNi-basedAlloying with other metalsSelective Hydrogenation
NanoparticlesRutheniumAmine-functionalized polymerHydrogenation
Supported CatalystsPlatinumCeria-ZirconiaHydrogenation of Oximes
Single-Atom CatalystsCopperN-doped carbonTransfer Hydrogenation
Data compiled from multiple sources. nih.govmdpi.comrsc.orgmdpi.com

Fundamental Contributions to Imine Chemistry and Alkylamine Synthesis Research

The study of N-hexylidene-1-hexanamine and its reactions contributes significantly to the fundamental understanding of imine chemistry and the synthesis of alkylamines. Imines, characterized by the C=N double bond, are versatile intermediates in organic chemistry. beilstein-journals.org Research involving N-hexylidene-1-hexanamine helps to elucidate the mechanisms of reactions such as nucleophilic addition to the C=N bond and reduction to form amines.

The synthesis of primary, secondary, and tertiary alkylamines is a challenging area of research due to the potential for over-alkylation. uni-bayreuth.delibretexts.org The study of the formation and subsequent reaction of N-hexylidene-1-hexanamine provides insights into controlling the selectivity of these reactions. For example, in reductive amination, the conditions can be optimized to favor the formation of the desired secondary amine from the imine intermediate. uni-bayreuth.de

Furthermore, the investigation of imine intermediates like N-hexylidene-1-hexanamine is crucial in the development of new synthetic methodologies. This includes the use of organocatalysts, such as chiral primary amines, to achieve asymmetric synthesis, producing specific stereoisomers of chiral amines. sioc-journal.cn The reactivity of the imine is central to these transformations.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of Schiff bases like 1-Hexanamine, N-hexylidene-, which involves the condensation of an amine and a carbonyl compound, is being reimagined through the exploration of advanced catalytic systems. ekb.eggsconlinepress.comekb.eg The goal is to enhance efficiency, selectivity, and sustainability.

Current research is actively investigating a variety of catalytic methods for imine synthesis, including the use of metal catalysts such as ruthenium, gold, vanadium, copper, manganese, cobalt, and palladium. researchgate.net Copper, in particular, is gaining attention due to its low toxicity, cost-effectiveness, and ready availability. researchgate.net Tandem reactions that combine alcohol oxidation with the condensation step are also desirable because of the wide availability of alcohols as starting materials. researchgate.net

Photocatalysis, electrocatalysis, and organocatalysis are emerging as powerful alternatives to traditional metal-catalyzed reactions. researchgate.net For instance, the use of photosensitive C70 has shown promise in the catalytic oxidation of benzylamines to imines, offering faster reaction rates and cleaner reactions. organic-chemistry.org Metal-organic frameworks (MOFs) are also being explored as highly efficient and selective heterogeneous catalysts for both amine and imine synthesis. acs.org

A notable development is the use of primary aminoboranes, which react cleanly with aldehydes at room temperature to form aldimines. nih.gov This method is particularly effective for electron-poor and bulky amines that are otherwise difficult to react under standard dehydration conditions. nih.gov

Catalytic System Advantages Potential Application for 1-Hexanamine, N-hexylidene- Synthesis
Metal Catalysts (e.g., Cu, Pd) High activity and selectivity. researchgate.netrsc.orgEfficient condensation of 1-hexanamine and hexanal (B45976).
Photocatalysis (e.g., C70) Mild reaction conditions, clean reactions. organic-chemistry.orgGreen synthesis pathway with reduced energy consumption.
Metal-Organic Frameworks (MOFs) High selectivity, heterogeneous catalysis. acs.orgRecyclable catalyst system for sustainable production.
Primary Aminoboranes Effective for challenging substrates, irreversible formation. nih.govOvercoming potential steric hindrance in the formation of N-hexylidene-1-hexanamine.

Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 1-Hexanamine, N-hexylidene- is crucial for optimizing its synthesis and predicting its behavior in various applications. The formation of the characteristic azomethine group (-C=N-) is a key step that warrants detailed investigation. ekb.egnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming indispensable tools for elucidating reaction pathways and transition states. researchgate.netmdpi.com These theoretical approaches, when combined with experimental kinetic analysis, can provide a comprehensive picture of the reaction mechanism. For example, computational and experimental data have supported the irreversible formation of aldimines when using aminoborane (B14716983) reagents, a significant advantage over traditional methods. nih.gov

Future research will likely focus on the mechanistic details of catalyzed reactions, including the role of the catalyst in activating the reactants and stabilizing transition states. mdpi.com Understanding the influence of reaction conditions, such as solvent and temperature, on the reaction kinetics and thermodynamics will also be a key area of investigation.

Integration of Advanced Experimental and Computational Methodologies

The synergy between advanced experimental techniques and computational modeling is set to revolutionize the study of 1-Hexanamine, N-hexylidene-. This integrated approach allows for a more detailed and accurate understanding of its structure, properties, and reactivity.

Advanced Experimental Techniques:

Spectroscopic Methods (NMR, IR): These techniques will continue to be vital for characterizing the structure of 1-Hexanamine, N-hexylidene- and its derivatives. mdpi.comacs.org Advanced NMR techniques can provide insights into the molecule's conformation and dynamics in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. mdpi.com

X-ray Crystallography: Where applicable, single-crystal X-ray diffraction can provide the definitive solid-state structure of 1-Hexanamine, N-hexylidene- or its derivatives, offering precise bond lengths and angles. acs.org

Computational Methodologies:

Density Functional Theory (DFT): As mentioned, DFT is a powerful tool for studying reaction mechanisms, predicting spectroscopic properties, and understanding electronic structure. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 1-Hexanamine, N-hexylidene- in different environments, such as in solution or at an interface.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of 1-Hexanamine, N-hexylidene- and its analogues with their chemical or biological activity, aiding in the design of new derivatives with specific properties.

The integration of these methods will enable a holistic understanding of the molecule, from its fundamental quantum mechanical properties to its macroscopic behavior.

Development of N-Hexylidene-1-Hexanamine Analogues and Derivatives for Specific Research Purposes

The development of analogues and derivatives of 1-Hexanamine, N-hexylidene- opens up a vast chemical space for exploration and the potential for creating molecules with tailored functionalities. semanticscholar.org By systematically modifying the core structure, researchers can fine-tune its properties for specific applications in materials science, catalysis, and medicinal chemistry. rsc.org

The synthesis of derivatives can involve modifications at various points of the molecule. For example, introducing different functional groups onto the alkyl chains or replacing the hexyl groups with other alkyl or aryl moieties can significantly alter the molecule's steric and electronic properties. nih.gov

The electrophilic carbon and nucleophilic nitrogen of the imine bond present excellent opportunities for further reactions to synthesize more complex molecules. gsconlinepress.com For instance, Schiff bases can be used as intermediates in the synthesis of amino acids or as ligands for the preparation of metal complexes. ekb.eggsconlinepress.com

Parent Compound Derivative/Analogue Potential Research Application
1-Hexanamine, N-hexylidene-N-(Arylmethylene)-1-hexanamineInvestigation of electronic effects on reactivity and spectroscopic properties.
1-Hexanamine, N-hexylidene-Metal complexes of N-hexylidene-1-hexanamineCatalysis, development of new materials with specific magnetic or optical properties. researchgate.net
1-Hexanamine, N-hexylidene-Fluorinated analoguesStudying the impact of fluorination on stability and biological activity.

The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of 1-Hexanamine, N-hexylidene- and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 1-Hexanamine, N-hexylidene-?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI) to analyze fragmentation patterns, referencing databases like the EPA/NIH Mass Spectral Data Base for similar amines (e.g., 1-Hexanamine, N-propyl-; MW 143.27) to infer structural motifs .
  • Infrared (IR) Spectroscopy : Identify characteristic N–H and C=N stretches (imine functional group) by comparing to NIST Standard Reference Data for analogous compounds (e.g., 2-Ethylhexylamine) .
  • Nuclear Magnetic Resonance (NMR) : Assign signals using ¹H and ¹³C NMR, leveraging chemical shift databases for branched amines (e.g., 1-Hexanamine, N-ethyl-; CAS 20352-67-4) .

Q. How can synthetic routes for 1-Hexanamine, N-hexylidene- be optimized in lab-scale preparations?

  • Methodological Answer :

  • Schiff Base Formation : React 1-Hexanamine with hexanal under anhydrous conditions, using catalytic acid (e.g., acetic acid) to drive imine formation. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ fractional distillation (boiling point ~130–150°C, extrapolated from 1-Hexanamine derivatives) .
  • Yield Improvement : Optimize stoichiometry and solvent selection (e.g., ethanol or toluene) based on analogous N-alkylamine syntheses .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., heat capacity) for 1-Hexanamine derivatives?

  • Methodological Answer :

  • Critical Evaluation : Compare experimental values from multiple sources (e.g., heat capacity data for 1-Hexanamine in liquid phase: 1971–2005 studies) to identify outliers .
  • Statistical Analysis : Apply regression models (e.g., polynomial fitting) to reconcile discrepancies, as demonstrated in NIST’s thermochemical datasets .
  • Experimental Replication : Reproduce measurements using adiabatic calorimetry under controlled conditions (temperature range: 20–100°C) .

Q. What computational strategies are suitable for predicting the reactivity of 1-Hexanamine, N-hexylidene- in nucleophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic sites, using software like Gaussian or ORCA. Validate with experimental data for similar imines (e.g., hydrazinylidene derivatives) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction pathways, referencing solvent parameters from NIST Chemistry WebBook .

Q. How can researchers design experiments to validate the stability of 1-Hexanamine, N-hexylidene- under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Analyze degradation products via GC-MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life, incorporating activation energy data from analogous amines .
  • Controlled Atmosphere Storage : Compare stability under inert (N₂) vs. ambient conditions to assess oxidative degradation risks .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing discrepancies in spectral data (e.g., MS/MS fragmentation) across laboratories?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Cluster fragmentation patterns from different instruments (EI vs. CI-MS) to identify systematic errors .
  • Standard Reference Materials : Cross-validate using certified compounds (e.g., N-Ethylhexylamine; CAS 20352-67-4) to calibrate equipment .

Q. How should researchers document and reproduce synthetic protocols for 1-Hexanamine, N-hexylidene- to ensure reproducibility?

  • Methodological Answer :

  • Detailed Reaction Logs : Record exact molar ratios, solvent purity, and reaction times, as emphasized in NIST’s best practices .
  • Open-Source Data Sharing : Publish raw spectral data (e.g., NMR, MS) in repositories like Zenodo or ChemRxiv for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.